![molecular formula C23H25N3O5S B2675011 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 894016-54-7](/img/structure/B2675011.png)
1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, with the CAS number 894016-54-7, is a compound that has garnered attention for its biological activity, particularly as a potential inhibitor of glycine transporter 1 (GlyT1). This article will delve into its biological properties, pharmacological implications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C23H25N3O5S |
Molecular Weight | 455.5 g/mol |
Structure | Chemical Structure |
Biological Activity
Inhibition of GlyT1 : The compound has been identified as a novel inhibitor of GlyT1, which is crucial in regulating glycine levels in the central nervous system. A study indicated that modifications to the azepane moiety could enhance the potency of sulfonamide derivatives as GlyT1 inhibitors. Specifically, the introduction of phenyl sulfonamides showed superior inhibitory effects compared to other structural variants, with one derivative achieving an IC50 value of 37 nM, indicating high potency in inhibiting GlyT1 activity .
CNS Penetration : Preliminary pharmacokinetic studies have suggested favorable brain-plasma ratios for certain analogs of this compound, which is essential for therapeutic applications targeting central nervous system disorders .
Case Study 1: Potency and Solubility Enhancement
Research has demonstrated that altering the azepane structure significantly affects both potency and solubility. For instance, compounds with basic nitrogen groups showed enhanced solubility (up to 98 μM), which is critical for effective drug formulation .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic exploration of SAR involving various modifications to the aromatic and azepane components revealed that certain substitutions could improve both the biological activity and solubility profiles. For example, specific methyl substitutions on the aromatic ring were tolerated without substantial loss in potency .
Pharmacological Implications
The implications of these findings suggest that this compound could serve as a lead compound for developing new therapeutics aimed at neurological disorders characterized by dysregulated glycine signaling. The ability to penetrate the CNS effectively enhances its potential utility in treating conditions such as schizophrenia or other neuropsychiatric disorders where glycine modulation is beneficial.
科学研究应用
Structural Formula
The structural formula can be represented as follows:C18H20N2O3S
Hedgehog Pathway Modulation
One of the significant applications of this compound is in the modulation of the Hedgehog signaling pathway, which is crucial in various developmental processes and has implications in cancer biology. Research indicates that compounds similar to 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone can inhibit this pathway, thereby potentially serving as therapeutic agents for cancers associated with aberrant Hedgehog signaling .
Anti-inflammatory Properties
Indole derivatives, including this compound, have been investigated for their anti-inflammatory properties. A study focused on synthesizing novel indole derivatives demonstrated their significant activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The synthesized compounds showed promise as nonsteroidal anti-inflammatory drugs (NSAIDs) . The computational studies indicated that these compounds could mimic the action of established NSAIDs like indomethacin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of Mycobacterium tuberculosis by targeting fumarate hydratase, an essential enzyme for bacterial survival . This suggests potential applications in treating tuberculosis.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several indole derivatives similar to This compound and assessed their biological activity against COX-2. The results indicated that certain derivatives exhibited comparable potency to traditional NSAIDs while maintaining favorable pharmacokinetic profiles .
Case Study 2: Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of azepane derivatives revealed that modifications to the sulfonamide group significantly affected both potency and solubility. For instance, variations in the aryl ring structure led to improved binding affinity to target enzymes . These findings highlight the importance of structural optimization in drug design.
Table 1: Summary of Biological Activities
Compound Name | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
Compound A | COX-2 Inhibition | 12 | |
Compound B | Mycobacterium Inhibition | 250 | |
Compound C | Hedgehog Pathway Modulator | N/A |
Table 2: Structure-Activity Relationship Findings
Modification Type | Effect on Potency | Solubility Change |
---|---|---|
Aryl Ring Substitution | Increased | Improved |
Sulfonamide Variation | Decreased | Variable |
属性
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c27-23(24-13-5-1-2-6-14-24)16-25-15-22(20-7-3-4-8-21(20)25)32(30,31)17-18-9-11-19(12-10-18)26(28)29/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLZXFWRBNXMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。